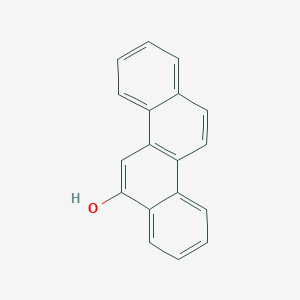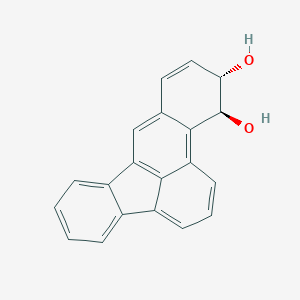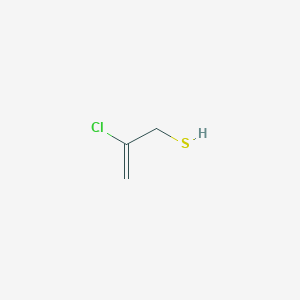
1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol (HFPO-DA) is a fluorinated organic compound that has been studied extensively in recent years due to its potential applications in scientific research. HFPO-DA is a colorless liquid with a low melting point and is highly soluble in many organic solvents. It has been studied for its ability to act as a fluorinating agent, a solvent, and a reagent for various reactions. HFPO-DA is also used in the synthesis of fluorinated compounds, which can be used for various applications in the medical, pharmaceutical, and industrial sectors.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol is a valuable compound in the field of organic synthesis, providing a pathway to various fluorinated organic molecules. A convenient synthetic procedure has been developed to obtain various hexafluoro-2-organyl-propan-2-ols and their corresponding trimethylsilyl ethers. This synthesis involves the use of anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane in the presence of tetramethylammonium fluoride, allowing for selective formation of the desired products (Babadzhanova, Kirij, Yagupol'skii, Tyrra, & Naumann, 2005).
Molecular and Structural Insights
The molecular and structural characteristics of this compound have been extensively studied, providing insights into its unique properties. For example, it has been observed that this compound forms a chiral trimer and a metastable chiral dimer from achiral monomers, indicating a preference for three metastable chiral monomer units arranged into a strained OH...O hydrogen-bonded ring. This finding was supported by a combination of infrared, microwave, and Raman spectroscopy, alongside high-level quantum chemical calculations, demonstrating the compound's ability to engage in complex molecular interactions (Oswald, Seifert, Bohle, Gawrilow, Grimme, Jäger, Xu, & Suhm, 2019).
Physical and Chemical Properties
The influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been studied using this compound as a model compound. Molecular dynamics simulation studies have provided insight into the physicochemical properties of fluorinated organic molecules, revealing how the presence of trifluoromethyl groups affects their behavior in water. This research highlights the unique miscibility behavior of fluorinated compounds, which is critical for their application in various fields (Fioroni, Burger, Mark, & Roccatano, 2003).
Applications in Material Science
This compound has been utilized in the formation of fluorinated alcohol/calcium fluoride nanocomposites, demonstrating its applicability in material science. These nanocomposites exhibit remarkable thermal stability and have potential applications in surface modification, providing oleophobicity and lower refractive indices to modified surfaces (Saito, Yamazaki, Tsushima, Sato, & Sawada, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
1,1,1,3,3,3-Hexafluoro-2-propanol-d2, also known as 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol or EINECS 254-091-9, is a solution-phase peptide chemistry solvent . It is used in various chemical reactions due to its high ionizing power . It is also used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
Mode of Action
This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes . It also catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .
Biochemical Pathways
It is known to improve the separation and detection of compounds in liquid chromatography-mass spectrometry (lc-ms) methods .
Pharmacokinetics
It is a thermally stable, highly polar, uv-transparent solvent that is miscible with water and many polar organic solvents , which may influence its bioavailability.
Result of Action
It is known to facilitate various chemical reactions and improve the separation and detection of compounds in lc-ms methods .
Action Environment
The action of 1,1,1,3,3,3-Hexafluoro-2-propanol-d2 can be influenced by environmental factors. For instance, it should be handled in well-ventilated areas to avoid inhalation of its vapors . Also, it should be stored and handled safely to avoid contact with strong oxidizing agents .
Análisis Bioquímico
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-propanol-d2 is a thermally stable, highly polar, UV-transparent solvent that is miscible with water and many polar organic solvents . It is used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection . It is also used to denature the native state of proteins, and it stabilizes the α-helical conformation in unfolded peptides and proteins .
Molecular Mechanism
It is known to facilitate Friedel–Crafts-type reactions due to its polarity and high ionizing power . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Propiedades
IUPAC Name |
2-deuterio-2-deuteriooxy-1,1,1,3,3,3-hexafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O/c4-2(5,6)1(10)3(7,8)9/h1,10H/i1D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAHWXPCBROCE-AWPANEGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C(F)(F)F)(C(F)(F)F)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191995 | |
| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38701-74-5 | |
| Record name | 2-Propan-2-d-ol-d, 1,1,1,3,3,3-hexafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38701-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038701745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-hexafluoro[2-2H]propan-2-[2H]ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.157 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Q & A
Q1: Why was 1,1,1,3,3,3-Hexafluoro(2-2H)propan-2-(2H)ol used in the study on thymosin beta 9?
A1: This compound, also known as hexafluoroisopropanol-d2, is a commonly used co-solvent in peptide and protein structure studies. [] It can significantly influence the conformation of peptides by disrupting hydrogen bonding networks within the peptide and between the peptide and water molecules. In this specific study, the researchers used a 40% (v/v) solution of this compound in water to induce a more ordered structure in thymosin beta 9, allowing them to determine its conformation using NMR spectroscopy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


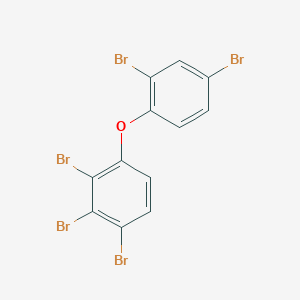

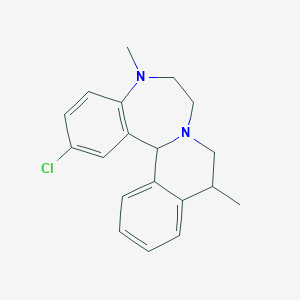
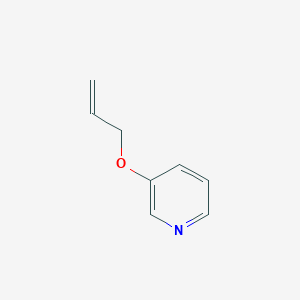
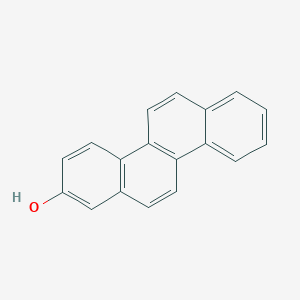
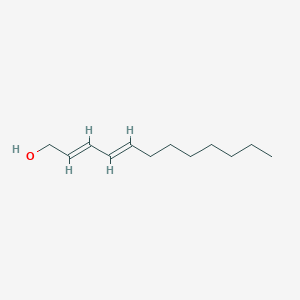

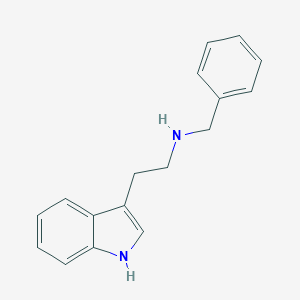

![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
